The synthesis of EF-5 involves several steps, including the preparation of its precursors and the final labeling with fluorine-18 for PET imaging. The most notable method includes:
This synthetic pathway allows for high specific activity and minimal metabolism during biodistribution studies.
The molecular structure of EF-5 features a nitroimidazole core that is crucial for its biological activity. Key characteristics include:
The structure facilitates the formation of covalent adducts with cellular macromolecules under hypoxic conditions, which is essential for its application in tumor imaging .
EF-5 undergoes bioreductive metabolism primarily in hypoxic conditions. The key reactions include:
The rate of these reactions is inversely proportional to the partial pressure of oxygen (), making it a reliable marker for hypoxia .
The mechanism of action of EF-5 involves its selective accumulation in hypoxic tissues:
EF-5 exhibits several notable physical and chemical properties:
These properties enhance its utility as a hypoxia marker in both research and clinical applications.
EF-5 has significant applications in various scientific fields:
EF5 (2-(2-Nitro-1H-imidazol-1-yl)-N-(2,2,3,3,3-pentafluoropropyl)-acetamide) is a pentafluorinated derivative of etanidazole engineered for selective accumulation in hypoxic tissues. Its hypoxia selectivity originates from the nitroimidazole moiety, which undergoes oxygen-dependent electron reduction. Under normoxia (physiological O₂ > 5–10 mmHg), oxygen acts as an electron scavenger, rapidly re-oxidizing the nitro radical anion intermediate (EF5•⁻), preventing further reduction. In hypoxia (<1.5 mmHg O₂), electron scavenging is inefficient, allowing progressive reduction to highly reactive species [1] [5] [6]. The electron affinity of the nitro group is quantified by its one-electron reduction potential (E₁ = −389 mV), optimized to ensure reduction occurs only below specific O₂ thresholds [5] [9]. EF5’s lipophilicity (log P = 0.45) enables rapid diffusion across cell membranes, ensuring uniform tissue distribution without transporter dependence [6] [9].
Table 1: Oxygen Dependence of EF5 Binding
O₂ Level (mmHg) | Description | EF5 Binding Rate (% of Maximum) |
---|---|---|
76 | Normoxia | 1% |
19 | Mild Hypoxia | 3% |
3.8 | Moderate Hypoxia | 10% |
0.76 | Severe Hypoxia | 30% |
0.0 | Anoxia | 100% |
Data derived from cellular metabolism studies under controlled O₂ tensions [5].
The bioactivation of EF5 is governed by a cascade of nitroreduction reactions catalyzed by intracellular reductases. The primary enzymes identified include NADPH:cytochrome P450 oxidoreductase (CYPOR) and mitochondrial electron transport chain components. Reduction proceeds via a three-step process:
The kinetics of reduction are oxygen-dependent. At O₂ < 0.76 mmHg, reduction rates increase 50-fold compared to mild hypoxia (19 mmHg) [5]. CYPOR overexpression in tumors (e.g., HCT116 xenografts) correlates with 2–4-fold higher EF5 binding, confirming its role in bioreduction [8] [10]. Crucially, hypoxic cells maintain reductase activity despite metabolic quiescence, enabling EF5 activation even in non-proliferating regions [4] [10].
Table 2: Key Enzymes in EF5 Reductive Metabolism
Enzyme | Subcellular Location | Role in EF5 Activation |
---|---|---|
NADPH:CYPOR | Endoplasmic reticulum | Primary 1e⁻ reduction; rate-limiting |
Cytochrome b₅ reductase | Cytoplasm, mitochondria | 2e⁻ reduction to hydroxylamine |
Xanthine oxidase | Peroxisomes | Minor contributor to 1e⁻ reduction |
Enzymatic pathways validated via inhibitor studies and genetic overexpression models [4] [8] [10].
Irreversible binding of EF5 to cellular macromolecules is the hallmark of its hypoxia detection. The hydroxylamine intermediate (EF5-NHOH) reacts with nucleophilic residues in proteins, DNA, and RNA. Primary targets include:
Adduct formation follows second-order kinetics, with binding rates proportional to hypoxia severity. For instance, at anoxia (0 mmHg), binding reaches 150 attomoles/cell/hour, while moderate hypoxia (3.8 mmHg) yields 15 attomoles/cell/hour [5]. Adducts are stable for >24 hours, enabling delayed detection. Immunohistochemical validation uses monoclonal antibodies (e.g., ELK3-51) conjugated to fluorophores like Cy3 or Cy5. These antibodies bind specifically to EF5 adducts without cross-reactivity to native cellular components [1] [4] [9].
In tumors, EF5 adducts spatially colocalize with hypoxia markers (e.g., HIF-1α) and anti-correlate with perfusion dyes (Hoechst 33342). Autoradiography in H460, PC3, and HCT116 xenografts confirms adduct distribution heterogeneity, with binding intensity ratios (tumor:muscle) ranging from 1.71–2.51 [1]. Crucially, adducts serve as quantitative proxies for pO₂, with binding intensity calibratable to oxygen levels via in vitro oxygen gradient systems [5] [9].
Table 3: Compound Summary: EF5
Property | Value |
---|---|
Chemical Name | 2-(2-Nitro-1H-imidazol-1-yl)-N-(2,2,3,3,3-pentafluoropropyl)acetamide |
CAS Number | 152721-37-4 |
Molecular Formula | C₈H₇F₅N₄O₃ |
Molecular Weight | 302.16 g/mol |
Mechanism | Hypoxia-selective nitroreduction and covalent adduct formation |
Primary Use | Hypoxia detection in preclinical and clinical research |
Key Validation Models | HCT116, PC3, H460 xenografts; neonatal hypoxia-ischemia rat models |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7